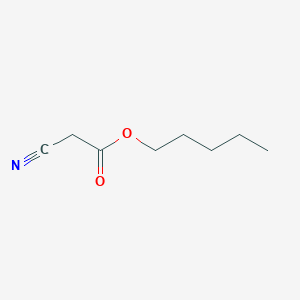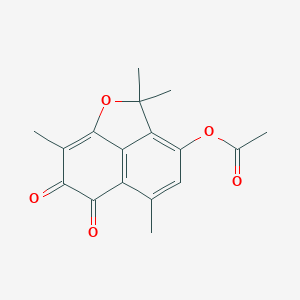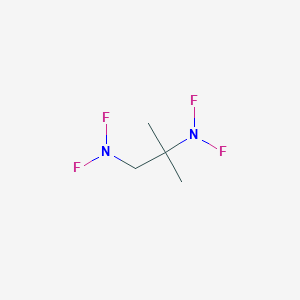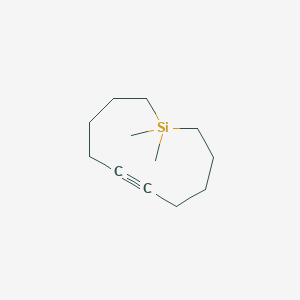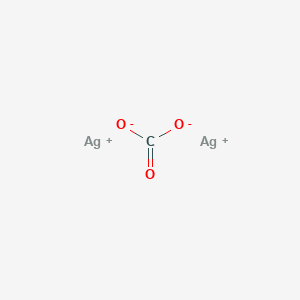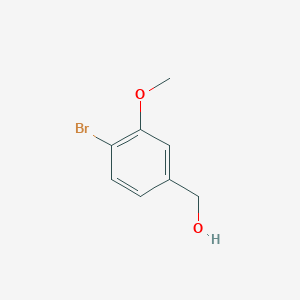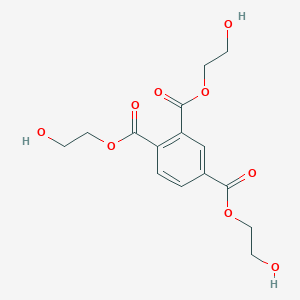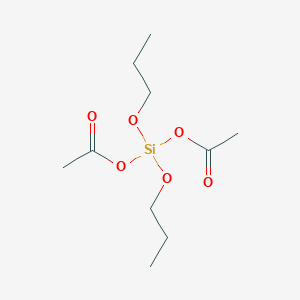![molecular formula C11H15NO2 B096722 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone CAS No. 16858-04-1](/img/structure/B96722.png)
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone, also known as DIM-C-pPhOH, is a small molecule compound that has been studied extensively for its potential therapeutic properties. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been found to have anti-cancer and anti-inflammatory properties. In
Scientific Research Applications
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer properties and has been shown to inhibit the growth of a variety of cancer cells, including breast, prostate, and colon cancer cells. Additionally, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
Mechanism Of Action
The mechanism of action of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone is not fully understood, but it is thought to work by inhibiting various signaling pathways that are involved in cancer growth and inflammation. Specifically, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival, and the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical And Physiological Effects
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing cancer growth. Additionally, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to inhibit the production of inflammatory cytokines, which are molecules that are involved in the regulation of inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone in lab experiments is that it is a stable and easily synthesized compound that can be used in a variety of research applications. Additionally, it has been shown to have anti-cancer and anti-inflammatory properties, which makes it a promising compound for further research. However, one limitation of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Future Directions
There are many future directions for research on 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone. One area of research could be to further investigate its mechanism of action and how it interacts with various signaling pathways. Additionally, further studies could be done to determine the optimal dosage and administration of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone for various therapeutic applications. Finally, researchers could investigate the potential of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone as a therapeutic agent for other conditions, such as neurodegenerative diseases or autoimmune disorders.
Conclusion:
In conclusion, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone is a promising compound that has been studied extensively for its potential therapeutic properties. Its anti-cancer and anti-inflammatory properties make it a promising compound for further research, and its stable and easily synthesized nature make it a useful compound for lab experiments. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone involves the reaction of curcumin with p-phenylenediamine and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure a high yield and purity of the final product. The synthesis of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been optimized to produce a compound that is stable, easy to handle, and suitable for use in a variety of research applications.
properties
CAS RN |
16858-04-1 |
|---|---|
Product Name |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone |
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-7-10(8(2)14-12-7)6-9-4-3-5-11(9)13/h9H,3-6H2,1-2H3 |
InChI Key |
BJPMECVZYIVUBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CC2CCCC2=O |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2CCCC2=O |
synonyms |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



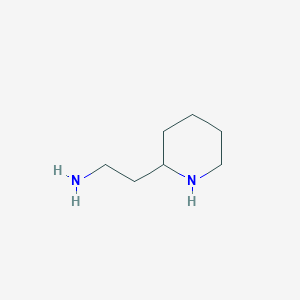
![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)
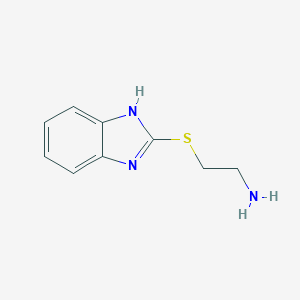
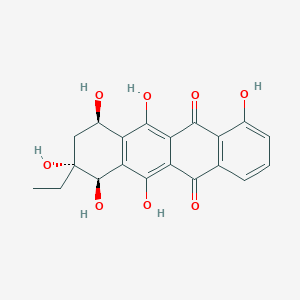
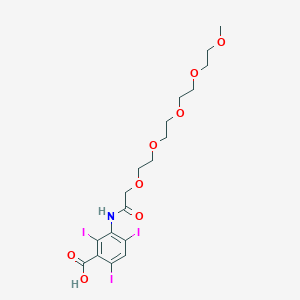
![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)
